molecular formula C24H34O7S2.2H3N<br>C24H40N2O7S2 B13790898 Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt CAS No. 67968-24-5

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt

Cat. No.: B13790898
CAS No.: 67968-24-5
M. Wt: 532.7 g/mol
InChI Key: KIOKXVASDICNIN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (CAS RN 67968-24-5) is a sulfonated aromatic compound with the molecular formula C₂₄H₄₁N₂O₇S₂ . It features a dodecyl (C₁₂) alkyl chain attached to a sulfophenoxy-substituted benzenesulfonic acid backbone, neutralized by two ammonium ions. This compound is widely utilized as an industrial additive due to its surfactant properties, which arise from its amphiphilic structure. Applications span adhesives, rubber, coatings, plastics (e.g., PS, ABS, AS), and paper, with regulatory limits specified for safe use (e.g., ≤2.5% in rubber) .

Properties

CAS No.

67968-24-5

Molecular Formula

C24H34O7S2.2H3N
C24H40N2O7S2

Molecular Weight

532.7 g/mol

IUPAC Name

diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3

InChI Key

KIOKXVASDICNIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Alkylation Reaction

  • Starting Materials: Dodecyl chloride (or hexadecylene derivatives) and diphenyl ether.
  • Catalyst: Aluminum chloride (AlCl3) is commonly used as a Lewis acid catalyst.
  • Process: The alkylation involves reacting diphenyl ether with a long-chain alkyl halide such as dodecyl chloride under controlled temperature (around 90°C) and stirring conditions. The molar ratios are carefully controlled, typically with diphenyl ether:AlCl3:alkyl chloride in the range of 1.14–2.82:9.4–11.4, depending on the specific protocol.
  • Outcome: This step yields dodecyl phenyl ether or hexadecyl phenyl ether, which serves as the intermediate for further sulfonation.

Sulfonation Reaction

  • Sulfonating Agents: Common agents include oleum (fuming sulfuric acid), chlorosulfonic acid, sulfur trioxide, or vitriol oil.
  • Process: The alkylated phenyl ether intermediate is reacted with the sulfonating agent at approximately 90°C. The molar ratio of the intermediate to sulfonating agent ranges from 1.0:1.4 to 1.0:2.0.
  • Outcome: This step introduces sulfonic acid groups (-SO3H) onto the aromatic rings, producing dodecyl diphenyl ether disulfonic acid.

Neutralization Reaction

  • Neutralizing Agent: Ammonium hydroxide (ammonium hydroxide solution) is used to neutralize the sulfonic acid groups.
  • Process: The sulfonated product is neutralized to a pH of about 8, converting sulfonic acid groups to their corresponding ammonium sulfonate salts.
  • Outcome: The final product is this compound, exhibiting excellent surfactant properties.

Detailed Example Protocols and Yields

Step Conditions/Details Yield/Outcome
Alkylation Diphenyl ether + dodecyl chloride, AlCl3 catalyst, 90°C, 6 hours, molar ratio diphenyl ether:AlCl3:dodecyl chloride ~16:1.14-2.82:9.4-11.4 Intermediate dodecyl phenyl ether, molar yield ~51.8% to 60.9%
Sulfonation Intermediate + oleum (50%) or chlorosulfonic acid, 90°C, 0.5 hours, molar ratio 1:1.4-2.0 Dodecyl diphenyl ether disulfonic acid
Neutralization Neutralization with ammonium hydroxide to pH 8 Final diammonium salt product, active matter content ~42.18%

Research Discoveries and Technical Insights

  • The alkylation step using ethylene oligomerization products (e.g., hexadecylene) and diphenyl ether under AlCl3 catalysis yields high-purity alkyl phenyl ether intermediates with good control over the linearity of the alkyl chain, which is crucial for biodegradability and surfactant performance.
  • Sulfonation with oleum or chlorosulfonic acid introduces sulfonic acid groups selectively on the aromatic rings, critical for imparting hydrophilicity and surfactant activity.
  • Neutralization with ammonium hydroxide forms the diammonium salt, stabilizing the compound and enhancing its solubility and surface-active properties.
  • The compound’s unique structure, containing two phenyl rings with monoalkyl substitution and sulfonate groups, provides superior surfactivity, excellent stability, and resistance to hard water, acid, alkali, and high temperatures.
  • Compared to petroleum sulfonates, this compound shows better biodegradability and environmental compatibility, making it suitable for applications such as tertiary oil recovery and various industrial formulations.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Product/Form Key Notes
1 Alkylation Diphenyl ether + dodecyl chloride, AlCl3 catalyst, 90°C, 6h Dodecyl phenyl ether Control of molar ratios critical for yield
2 Sulfonation Oleum or chlorosulfonic acid, 90°C, 0.5h Dodecyl diphenyl ether disulfonic acid Sulfonation introduces hydrophilic groups
3 Neutralization Ammonium hydroxide, pH ~8 This compound Formation of stable ammonium salt surfactant

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt, also known as dodecyl(sulfophenoxy)benzenesulfonic acid diammonium salt, is a complex organic compound with a wide array of applications across various industries due to its unique chemical properties . It is characterized by a dodecyl chain and sulfophenoxy groups, which contribute to its amphiphilic nature. The molecular formula for this compound is C24H40N2O7S2, with a molecular weight of approximately 532.7 g/mol .

Applications

Dodecyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications across various industries. These applications leverage the compound's unique chemical properties to improve efficiency and effectiveness.

Surfactants: It is used in detergents and cleaning products because of its excellent emulsifying properties.

Textile Industry: It acts as a dyeing agent.

Enhanced Oil Recovery: Benzenesulfonic acid is used for surfactant enhanced oil recovery (SEOR), also known as surfactant flushing . Surfactant use allows for enhanced recovery of large volumes of petroleum hydrocarbons .

Scientific Research Applications

Interaction studies involving dodecyl(sulfophenoxy)benzenesulfonic acid focus on its behavior in various environments. Understanding these interactions is crucial for optimizing its use in formulations across different sectors.

Fate and Bioaccumulation: It is used in exploring the fate, bioaccumulation, and exposure potential of ionogenic chemicals released into the environment .

Groundwater Remediation: Surfactants, including benzenesulfonic acid, can increase mass removal rate using surfactants than conventional methods .

Case Studies

Surfactant Flushing at Alameda Naval Air Station, Alameda, CA: A pilot test for the removal of TCA and TCE (DNAPL) used a surfactant flush . The final doses determined were 5% sulfosuccinate, 2.5% benzenesulfonic acid, 3% sodium chloride solution, and Polymer flush (Xanthan gum) . Over 95% of the Surfactant volume was recovered within 30 days . Sixty-five (65) gallons of DNAPL (TCA and TCE) were recovered from Groundwater . Groundwater contaminant levels (dissolved) decreased by 80% . Observed a 4-orders of magnitude increase in mass removal rate using surfactants than conventional methods .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts the interactions between hydrophobic molecules, leading to their dispersion .

Comparison with Similar Compounds

Sodium Salt Variants

  • Disodium salt (CAS 28519-02-0) :

    • Molecular formula: C₂₄H₃₈Na₂O₇S₂ .
    • The substitution of ammonium with sodium ions alters solubility and ionic strength. Sodium salts generally exhibit higher water solubility, making them preferable in aqueous formulations (e.g., detergents).
    • Regulatory applications overlap with the diammonium salt but may differ in compatibility with specific matrices (e.g., sodium salts are restricted in PVC at 0.02%, while diammonium salts have broader use in adhesives and coatings) .
  • Monosodium salt (CAS 63059-59-6): Features a single sodium ion and a hydroxyl group substitution. Used in niche applications requiring controlled hydrophobicity, such as specialty surfactants .

Ammonium Salt Derivatives

  • Ammonium salt (CAS 94346-41-5) :
    • Molecular formula identical to the diammonium salt but with a single ammonium ion.
    • Likely exhibits intermediate solubility between sodium and diammonium salts, suited for emulsifiers in coatings .

Alkyl Chain Variants

  • C10-13 Alkyl Benzenesulfonic Acid, Sodium Salt (CAS 68411-30-3) :
    • A mixture of alkyl chains (C₁₀–C₁₃) attached to the benzenesulfonic acid group.
    • The variable chain length enhances versatility in surfactant applications, such as industrial cleaners, but may reduce specificity compared to the dodecyl (C₁₂) variant .

Pharmaceutical Benzenesulfonates

  • Clopidogrel Benzenesulfonate (CAS 135046-48-9) :
    • A crystalline benzenesulfonic acid salt used in antiplatelet drugs.
    • Highlights the role of sulfonate counterions (e.g., ammonium vs. sodium) in stabilizing active pharmaceutical ingredients (APIs) .

Performance and Functional Comparisons

Surfactant Efficiency

Compound Critical Micelle Concentration (CMC)* Applications
Diammonium salt (C₁₂) Low (hydrophobic tail enhances CMC) Rubber, coatings, adhesives
Disodium salt (C₁₂) Moderate Detergents, plastics
C10-13 Sodium salt Variable (chain length-dependent) Industrial cleaners

*Theoretical CMC based on alkyl chain hydrophobicity.

Stability and Compatibility

  • Thermal Stability : Diammonium salts may decompose at lower temperatures than sodium salts due to ammonium’s volatility, limiting high-temperature applications .
  • pH Compatibility : Sodium salts perform better in alkaline environments, while ammonium salts are preferred in neutral to slightly acidic systems .

Biological Activity

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (CAS No. 67968-24-5) is a surfactant commonly used in various industrial and environmental applications. Its biological activity has been the subject of several studies, focusing on its toxicity, environmental impact, and potential applications in bioremediation. This article reviews the available literature on the biological activity of this compound, including case studies and research findings.

  • Molecular Formula : C24H40N2O7S2
  • Molecular Weight : 520.72 g/mol
  • Structure : The compound features a dodecyl chain attached to a sulfonic acid group, which enhances its surfactant properties.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of dodecyl(sulfophenoxy)-benzenesulfonic acid. Key findings from various studies include:

  • Acute Oral Toxicity :
    • In studies with Wistar rats, the LD50 was reported to be greater than 2000 mg/kg body weight, indicating low acute toxicity .
    • Symptoms observed included gastrointestinal disturbances but no fatalities were recorded at lower doses.
  • Dermal Toxicity :
    • In dermal toxicity studies, no mortality or significant signs of toxicity were observed when administered at doses up to 2000 mg/kg .
  • Aquatic Toxicity :
    • A study on zebrafish (Danio rerio) revealed that exposure to sodium dodecylbenzene sulfonate (SDBS), a related compound, resulted in histopathological changes in gills and alterations in oxidative stress markers . These findings suggest potential ecological risks associated with aquatic exposure.

Environmental Impact

Benzenesulfonic acid derivatives are known for their biodegradability, making them suitable for use in environmental remediation processes. The compound has been utilized in surfactant-enhanced oil recovery (SEOR), demonstrating effectiveness in mobilizing non-aqueous phase liquids (NAPLs) from contaminated sites .

Case Study 1: Surfactant Use in Oil Recovery

A field application involved using benzenesulfonic acid as part of a surfactant system to recover LNAPL from groundwater. The formulation included xanthan gum to improve sweep efficiency:

  • Injection Wells : 12 installed
  • Recovery Rate : Over 95% of surfactant volume was recovered within 30 days .

Case Study 2: Bioremediation of Contaminated Sites

In a pilot test for recovering dense non-aqueous phase liquids (DNAPLs), benzenesulfonic acid was part of a surfactant flush formulation that significantly enhanced recovery rates:

  • Recovered DNAPL Volume : 65 gallons from groundwater .

Research Findings

StudySubjectKey Findings
Wistar RatsLD50 > 2000 mg/kg; low acute toxicity observed.
ZebrafishHistopathological changes in gills; oxidative stress markers altered at 0.5 mg/L concentration.
Field ApplicationEffective in mobilizing NAPL; high recovery rates achieved with surfactant flush.

Q & A

Q. What are the primary synthetic routes for preparing benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt?

Methodological Answer: The synthesis typically involves sulfonation of dodecylphenol followed by neutralization with ammonium hydroxide. Key steps include:

  • Sulfonation : Reaction of dodecylphenol with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group .
  • Neutralization : Treatment with ammonium hydroxide to form the diammonium salt .
    Critical parameters include temperature control (60–80°C for sulfonation) and stoichiometric ratios to avoid over-sulfonation. Purity is confirmed via titration and FT-IR spectroscopy.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the dodecyl chain and sulfophenoxy group (¹H and ¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% in research-grade samples) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., theoretical MW: ~542.62 g/mol for sodium salt analogs; adjust for diammonium counterions) .

Q. How is the critical micelle concentration (CMC) determined experimentally?

Methodological Answer:

  • Surface Tension Measurements : Plot surface tension vs. log concentration; CMC is identified at the inflection point .
  • Conductivity Titration : Observe changes in ionic conductivity with increasing surfactant concentration .
    Reported CMC values for similar surfactants (e.g., sodium dodecylbenzene sulfonate) range from 0.5–1.5 mM, depending on temperature and ionic strength .

Advanced Research Questions

Q. How does this surfactant enhance stability in emulsion polymerization systems?

Methodological Answer: The compound stabilizes emulsions via electrostatic repulsion (from sulfonate groups) and steric hindrance (from the dodecyl chain). Experimental validation includes:

  • Dynamic Light Scattering (DLS) : Monitor particle size distribution (e.g., <200 nm in styrene-acrylic emulsions) .
  • Zeta Potential Measurements : Values <−30 mV indicate stable colloidal dispersions .
    Studies show improved latex stability in high-shear conditions compared to non-ionic surfactants .

Q. What mechanisms explain its high salt resistance in aqueous formulations?

Methodological Answer: The sulfophenoxy group provides steric stabilization, reducing ion-induced aggregation. Methodologies to test salt resistance:

  • Turbidity Analysis : Measure absorbance at 600 nm after adding NaCl (e.g., stability up to 1.5 M NaCl) .
  • Rheology Studies : Compare viscosity changes in saline vs. pure water systems .
    Data from analogous surfactants (e.g., sodium dodecyl sulfonate) show retention of >90% emulsification efficiency at 1.0 M NaCl .

Q. How does its environmental persistence compare to other surfactants?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (modified Sturm test) to measure CO₂ evolution over 28 days.
  • Ecotoxicity : Test aquatic toxicity (e.g., Daphnia magna LC₅₀ >10 mg/L) .
    Regulatory data classify it as "unrestricted" below 0.1% concentration in consumer products, with no bioaccumulation potential .

Q. What experimental strategies optimize its compatibility with cationic surfactants?

Methodological Answer:

  • Phase Behavior Studies : Construct ternary phase diagrams (surfactant/cationic surfactant/water) to identify stable microemulsion regions .
  • Cryo-TEM Imaging : Visualize micelle morphology in mixed systems (e.g., vesicle-to-micelle transitions) .
    Electrostatic screening (via ammonium counterions) reduces precipitation risks in pH 5–9 ranges .

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